1-Benzyl-5-(methylthio)-1H-tetrazole
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Overview
Description
1-Benzyl-5-(methylthio)-1H-tetrazole is a heterocyclic compound that features a tetrazole ring substituted with a benzyl group and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-5-(methylthio)-1H-tetrazole can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with sodium azide to form benzyl azide, which is then reacted with carbon disulfide and hydrazine hydrate to yield the desired tetrazole compound. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5-(methylthio)-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The tetrazole ring can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted tetrazoles.
Scientific Research Applications
1-Benzyl-5-(methylthio)-1H-tetrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and catalysts.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-(methylthio)-1H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with biological molecules, potentially leading to antimicrobial and antifungal effects.
Comparison with Similar Compounds
1-Benzyl-1H-tetrazole: Lacks the methylthio group, making it less versatile in certain chemical reactions.
5-Methylthio-1H-tetrazole: Lacks the benzyl group, which may affect its biological activity and chemical reactivity.
1-Benzyl-5-(phenylthio)-1H-tetrazole: Contains a phenylthio group instead of a methylthio group, which can influence its chemical properties and applications.
Uniqueness: 1-Benzyl-5-(methylthio)-1H-tetrazole is unique due to the presence of both benzyl and methylthio groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
1-benzyl-5-methylsulfanyltetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c1-14-9-10-11-12-13(9)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFHCLMHAYIOEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=NN1CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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